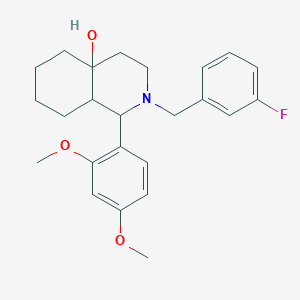
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a dimethoxyphenyl group, a fluorobenzyl group, and an octahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 3-fluorobenzylamine. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the isoquinoline core.
Hydrogenation: The isoquinoline core is then hydrogenated to form the octahydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents used in the reactions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethoxyphenyl)-2-(3-chlorobenzyl)octahydroisoquinolin-4a(2H)-ol
- 1-(2,4-dimethoxyphenyl)-2-(3-bromobenzyl)octahydroisoquinolin-4a(2H)-ol
- 1-(2,4-dimethoxyphenyl)-2-(3-methylbenzyl)octahydroisoquinolin-4a(2H)-ol
Uniqueness
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C24H30FNO3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C24H30FNO3/c1-28-19-9-10-20(22(15-19)29-2)23-21-8-3-4-11-24(21,27)12-13-26(23)16-17-6-5-7-18(25)14-17/h5-7,9-10,14-15,21,23,27H,3-4,8,11-13,16H2,1-2H3 |
InChI Key |
FAACTDGNFHHGQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3CCCCC3(CCN2CC4=CC(=CC=C4)F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















